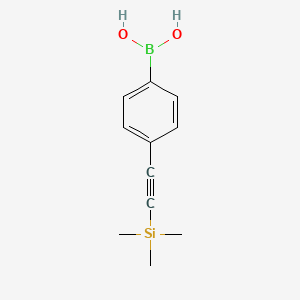

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[4-(2-trimethylsilylethynyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUXXSJYZORMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C#C[Si](C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675350 | |

| Record name | {4-[(Trimethylsilyl)ethynyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630127-51-4 | |

| Record name | {4-[(Trimethylsilyl)ethynyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Palladium-Catalyzed Coupling Using Potassium Carbonate Base

One documented method involves the reaction of 4-bromophenylboronic acid with trimethylsilylacetylene in the presence of potassium carbonate and palladium dichloride catalyst. The reaction is performed in a water-acetone mixture at ambient temperature (20°C) for 10 hours under an inert atmosphere (argon). The workup includes extraction with ethyl acetate, drying over sodium sulfate, solvent removal, and chromatographic purification on silica gel using dichloromethane/methanol mixtures.

| Parameter | Details |

|---|---|

| Catalyst | Palladium dichloride |

| Base | Potassium carbonate |

| Solvent | Water and acetone |

| Temperature | 20°C (ambient) |

| Reaction time | 10 hours |

| Atmosphere | Argon |

| Purification | Silica gel chromatography (DCM/MeOH) |

| Yield | Approximately 58% |

This method yields (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid suitable for further synthetic applications.

Palladium-Catalyzed Coupling Using Sodium Bicarbonate and Pd(DPPF)Cl2·CH2Cl2

Another efficient synthetic approach employs sodium hydrogencarbonate as the base and dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex as the catalyst. The reaction is carried out in a mixture of water and isopropyl alcohol at elevated temperature (85°C) in a sealed tube overnight.

| Parameter | Details |

|---|---|

| Catalyst | Pd(DPPF)(Cl)2·CH2Cl2 |

| Base | Sodium hydrogencarbonate |

| Solvent | Water and isopropyl alcohol |

| Temperature | 85°C |

| Reaction time | Overnight (approx. 16 hours) |

| Atmosphere | Sealed tube (inert conditions) |

| Purification | Flash column chromatography (MeOH/DCM) |

| Yield | Up to 95% |

This method is notable for its high yield and mild reaction conditions, making it suitable for scale-up and industrial applications.

Reaction Mechanism and Catalytic Cycle Insights

The palladium-catalyzed coupling involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetallation with the boronic acid derivative, and reductive elimination to form the coupled product. The presence of trimethylsilyl on the ethynyl moiety stabilizes the intermediate and facilitates the coupling efficiency.

The choice of base (potassium carbonate or sodium bicarbonate) and solvent system (water-organic mixtures) plays a critical role in maintaining catalyst activity and solubility of reactants.

Comparative Analysis of Preparation Methods

| Aspect | Method 1: K2CO3/PdCl2 (Water/Acetone) | Method 2: NaHCO3/Pd(DPPF)Cl2 (Water/IPA) |

|---|---|---|

| Catalyst | PdCl2 | Pd(DPPF)Cl2·CH2Cl2 |

| Base | Potassium carbonate | Sodium hydrogencarbonate |

| Solvent | Water/acetone | Water/isopropyl alcohol |

| Temperature | 20°C (ambient) | 85°C |

| Reaction Time | 10 hours | Overnight (~16 hours) |

| Yield | ~58% | Up to 95% |

| Purification | Silica gel chromatography | Flash column chromatography |

| Scalability | Moderate | High |

The second method provides higher yields and is more suitable for large-scale synthesis due to milder purification and better reaction efficiency.

Research Findings and Experimental Notes

- The use of Pd(DPPF)Cl2 catalyst complex enhances coupling efficiency due to the bidentate ligand stabilizing the palladium center.

- Water-organic solvent mixtures improve reactant solubility and facilitate greener reaction conditions.

- Reaction under inert atmosphere (argon or sealed tube) is essential to prevent catalyst deactivation.

- Post-reaction base treatment with aqueous potassium hydroxide can be used to remove protecting groups or impurities before final purification.

- Chromatographic purification using silica gel and solvent gradients (dichloromethane/methanol or methanol/dichloromethane) ensures high purity of the boronic acid product.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting materials | 4-bromophenylboronic acid, trimethylsilylacetylene | Key substrates for coupling |

| Catalyst | PdCl2 or Pd(DPPF)Cl2·CH2Cl2 | Palladium source for catalysis |

| Base | K2CO3 or NaHCO3 | Facilitates transmetallation |

| Solvent | Water/acetone or water/isopropyl alcohol | Reaction medium |

| Temperature | 20°C or 85°C | Controls reaction rate |

| Reaction time | 10 h or overnight | Ensures completion |

| Workup | Extraction, drying, solvent removal | Isolates crude product |

| Purification | Silica gel chromatography | Obtains pure product |

| Yield | 58% to 95% | Efficiency indicator |

Análisis De Reacciones Químicas

Types of Reactions

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Base: Often used in substitution reactions to deprotonate the boronic acid group.

Major Products

Biaryls: Formed in Suzuki-Miyaura coupling reactions.

Phenols: Formed in oxidation reactions.

Functionalized Phenylboronic Acids: Formed in substitution reactions.

Aplicaciones Científicas De Investigación

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mecanismo De Acción

The mechanism of action of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

Comparación Con Compuestos Similares

Comparison with Similar Boronic Acid Derivatives

The following table summarizes key structural, synthetic, and functional differences between (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid and related compounds:

Key Findings :

Structural and Electronic Effects :

- The TMS-ethynyl group in the target compound provides steric bulk and electronic modulation, reducing reactivity in some coupling reactions compared to unsubstituted ethynyl analogs (e.g., 4-Ethynylphenylboronic acid). However, it prevents alkyne oxidation, enabling storage and stepwise synthesis .

- 4-(Methylthio)phenylboronic acid exhibits enhanced electron density due to the -SMe group, facilitating oxidative coupling in conductance studies (e.g., formation of stable Au-S bonds) .

Synthetic Utility: The target compound was synthesized via Sonogashira coupling (96% yield in ), demonstrating high efficiency. In contrast, 4-Ethynylphenylboronic acid requires careful handling to avoid alkyne degradation . 4-(Trifluoromethyl)phenylboronic acid showed excellent reactivity in Cu-catalyzed arylation (), but its strong electron-withdrawing nature limits use in electron-demanding reactions.

Solubility and Stability: The TMS group improves solubility in non-polar solvents (e.g., hexane) but reduces aqueous compatibility. This contrasts with [4-(methoxyethyl)phenyl]boronic acid, which retains moderate aqueous solubility for biological testing . Precipitate formation in RPMI medium was observed for bulky derivatives like pyren-1-yl boronic acid (), suggesting the TMS-ethynyl analog may face similar challenges in cell-based assays.

Biological Activity :

- While [4-(methoxyethyl)phenyl]boronic acid derivatives showed potent inhibition of fungal histone deacetylases (IC₅₀ ~1 µM) , the target compound’s hydrophobic TMS group may limit bioavailability, directing its use toward materials science rather than therapeutics.

Actividad Biológica

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly due to its unique structural properties. This compound has garnered attention for its biological activity, including enzyme inhibition and receptor interaction. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: CHBOSi. Its structure features a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring and a boronic acid moiety. This unique configuration contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with serine or cysteine residues in enzymes, thereby inhibiting their activity. This mechanism is significant in targeting proteases and other enzymes involved in disease pathways.

- Receptor Interaction : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways. Its ability to modulate receptor activity can lead to various biological effects, including anti-inflammatory and anticancer activities.

1. Antimicrobial Activity

Research has indicated that similar boronic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that certain phenylboronic acids demonstrate moderate antibacterial activity against pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potential as antimicrobial agents .

2. Anticancer Potential

Boronic acids have been explored for their anticancer properties. They can inhibit specific cancer cell lines by interfering with critical signaling pathways. For example, compounds related to this compound have shown promise in inhibiting tumor growth in vitro .

Case Studies

Several studies highlight the biological implications of boronic acids:

- Study on Enzyme Inhibition : A study demonstrated that a related boronic acid effectively inhibited the activity of serine proteases involved in cancer progression. The inhibition was attributed to the formation of a stable enzyme-inhibitor complex .

- Antimicrobial Efficacy : Another investigation reported the antimicrobial efficacy of 2-formylphenylboronic acids against various fungal strains. The results indicated that these compounds could serve as alternatives to traditional antibiotics .

Data Tables

Q & A

Q. What are the key synthetic routes for (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid?

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach starts with introducing the ethynyltrimethylsilyl group via Sonogashira coupling between 4-bromophenylboronic acid and trimethylsilylacetylene, followed by boronic acid group retention or regeneration. Reaction conditions (e.g., Pd catalysts, CuI co-catalyst, inert atmosphere) must be optimized to prevent desilylation or boronic acid decomposition . Purification often employs column chromatography or recrystallization, with yields monitored via TLC and NMR .

Q. Which analytical techniques confirm the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for structural confirmation, with characteristic shifts for the boronic acid (-B(OH)₂, δ ~30 ppm in ¹¹B NMR) and trimethylsilyl group (δ ~0 ppm in ¹H NMR). Mass spectrometry (MS) verifies molecular weight, while infrared (IR) spectroscopy identifies B-O (∼1340 cm⁻¹) and C≡C (∼2100 cm⁻¹) stretches. Purity is assessed via HPLC or melting point analysis .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C under anhydrous conditions in sealed containers with desiccants. The boronic acid moiety is prone to hydrolysis, and the ethynyl group may oxidize, requiring inert atmospheres (e.g., argon) during long-term storage .

Advanced Research Questions

Q. How does the trimethylsilyl group influence reactivity in cross-coupling reactions?

The trimethylsilyl (TMS) group acts as a steric and electronic modulator. In Suzuki-Miyaura couplings, the TMS-ethynyl substituent can enhance stability by reducing undesired homo-coupling. However, steric hindrance may lower reaction rates with bulky aryl halides. Comparative studies using analogues (e.g., 4-ethynylphenylboronic acid) show that desilylation (via fluoride ions) can regenerate reactive ethynyl groups post-coupling .

Q. What strategies optimize catalytic systems for this compound in Suzuki-Miyaura reactions?

Use Pd(PPh₃)₄ or PdCl₂(dppf) with mild bases (e.g., Na₂CO₃) in THF/water mixtures. Microwave-assisted synthesis at 80–100°C improves yields for electron-deficient aryl halides. Kinetic studies reveal that ligand choice (e.g., SPhos vs. XPhos) significantly impacts turnover frequency due to steric matching with the TMS-ethynyl group .

Q. How can surface plasmon resonance (SPR) quantify this compound’s binding to diol-containing biomolecules?

Immobilize glycoproteins (e.g., ribonuclease A) on SPR chips and inject boronic acid solutions at varying concentrations. The reversible boronate-diol ester formation generates real-time binding curves, allowing calculation of dissociation constants (Kd). Control experiments with non-diol analytes (e.g., albumin) confirm specificity .

Q. What computational methods predict the electronic effects of substituents on reactivity?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the boronic acid. For example, the TMS-ethynyl group lowers the LUMO energy, enhancing reactivity toward nucleophilic aryl halides. Solvent effects (e.g., dielectric constant of DMF vs. THF) are modeled using polarizable continuum models (PCM) .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic conditions for cross-coupling—how to resolve?

notes CuCl₂·2H₂O yields 95% in methanol, while nano-CuO gives 91% in water. These variations highlight solvent-dependent catalyst activation. Researchers should screen solvents (polar aprotic vs. aqueous) and characterize intermediates (e.g., arylpalladium complexes via ³¹P NMR) to identify optimal conditions for specific substrates .

Methodological Recommendations

- Synthesis: Prioritize Pd-catalyzed methods for regioselectivity. Include silyl protection/deprotection steps if ethynyl group reactivity is required post-coupling .

- Characterization: Use ¹¹B NMR to monitor boronic acid integrity and GC-MS to detect volatile byproducts (e.g., trimethylsilanol) .

- Binding Studies: Pair SPR with isothermal titration calorimetry (ITC) to correlate kinetic and thermodynamic binding parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.